2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid
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Overview
Description
2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid is a complex organic compound with a unique structure characterized by multiple carboxyphenyl groups attached to an anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with carboxyphenyl groups.
Coupling Reactions: These reactions are used to link different aromatic units together, forming the complex structure of the compound.
Oxidation Reactions: These reactions are employed to introduce carboxyl groups into the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert carboxyl groups to alcohols or aldehydes.
Substitution: Aromatic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted aromatic compounds.
Scientific Research Applications
2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is studied for its potential use in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in photodynamic therapy.
Industry: The compound is used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s multiple carboxyl groups allow it to form strong hydrogen bonds and electrostatic interactions with these targets, influencing their structure and function. Additionally, its aromatic structure enables it to participate in π-π stacking interactions, which are important in biological and material science applications.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: This compound has a similar structure but lacks the anthracene core.
Tetrakis(4-carboxyphenyl)porphyrin: This compound contains multiple carboxyphenyl groups but has a porphyrin core instead of an anthracene core.
Uniqueness
2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid is unique due to its anthracene core, which imparts specific electronic and optical properties. This makes it particularly valuable in applications requiring high fluorescence and stability.
Properties
Molecular Formula |
C54H34O8 |
---|---|
Molecular Weight |
810.8 g/mol |
IUPAC Name |
2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C54H34O8/c55-51(56)33-19-15-31(16-20-33)35-7-5-9-37(27-35)39-23-25-45(53(59)60)47(29-39)49-41-11-1-2-12-42(41)50(44-14-4-3-13-43(44)49)48-30-40(24-26-46(48)54(61)62)38-10-6-8-36(28-38)32-17-21-34(22-18-32)52(57)58/h1-30H,(H,55,56)(H,57,58)(H,59,60)(H,61,62) |
InChI Key |
FCFWETFMNTVATB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C(C=CC(=C4)C5=CC=CC(=C5)C6=CC=C(C=C6)C(=O)O)C(=O)O)C7=C(C=CC(=C7)C8=CC=CC(=C8)C9=CC=C(C=C9)C(=O)O)C(=O)O |
Origin of Product |
United States |
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